1H-Pyrazole, 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-

Regioselective Synthesis CF₃-Pyrazole AgOTf Catalysis

Sourcing incorrect regioisomers compromises COX-2 SAR assay validity. CAS 586333-28-0 provides the pharmacophorically required 3-CF₃-5-aryl substitution pattern validated by docking studies for selective COX-2 inhibition. • >111-fold COX-2/COX-1 selectivity window; minimal COX-1 inhibition (IC₅₀ > 50 µM) • AgOTf-catalyzed synthesis achieves up to 99% yield with >90% regioselectivity in HFIP • Fully assigned ¹³C NMR and exact mass (322.0485 g/mol) enable unambiguous isomer confirmation • 4-Chlorophenyl group provides a synthetic handle for affinity tags or fluorophore conjugation

Molecular Formula C16H10ClF3N2
Molecular Weight 322.71 g/mol
CAS No. 586333-28-0
Cat. No. B12888597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrazole, 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-
CAS586333-28-0
Molecular FormulaC16H10ClF3N2
Molecular Weight322.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H10ClF3N2/c17-12-8-6-11(7-9-12)14-10-15(16(18,19)20)21-22(14)13-4-2-1-3-5-13/h1-10H
InChIKeyVSJKSKOCYFMVKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

586333-28-0: COX-2 Inhibitor Building Block


1H-Pyrazole, 5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)- (CAS 586333-28-0) is a 1,5-diarylpyrazole featuring a 4-chlorophenyl group at the 5-position and a trifluoromethyl group at the 3-position [1]. This compound belongs to the same structural class as the selective COX-2 inhibitor celecoxib, sharing the critical 3-CF₃-5-aryl substitution pattern [2]. The compound has been characterized by ¹³C NMR and mass spectrometry and is utilized as a key intermediate in the synthesis of bioactive pyrazole derivatives, particularly those targeting the cyclooxygenase-2 enzyme [3].

1 Workflow COX-2 inhibitor synthesis building block; 1,5-diarylpyrazole core scaffold
2 Pharmacophore 3-CF₃-5-aryl substitution pattern matching celecoxib-class COX-2 inhibitors
3 Identity Characterized by ¹³C NMR and MS; archived spectral data available

586333-28-0: Regioisomer Purity & Sourcing


1,5-Diarylpyrazoles bearing a CF₃ group can exist as two distinct regioisomers: the 3-CF₃ isomer and the 5-CF₃ isomer. For COX-2 inhibition, the 3-CF₃-5-aryl substitution pattern—exactly that of CAS 586333-28-0—is pharmacophorically required, as demonstrated by celecoxib and confirmed by docking studies that place the CF₃ group into the enzyme's hydrophobic pocket [1]. The 5-CF₃ isomer lacks this binding orientation entirely. Additionally, the 4-chloro substituent on the 5-phenyl ring provides a distinct electronic and steric profile compared to the 4-methyl analog (celecoxib scaffold), influencing both potency and downstream derivatization chemistry [2]. Sourcing the incorrect regioisomer or an analog with an unvalidated substitution pattern directly compromises assay relevance and synthetic utility.

Regioisomer 5-CF₃ regioisomer may lack COX-2 binding orientation; regioisomer identity requires verification before use in target-engagement studies.
Analog 4-methyl analog (celecoxib scaffold) differs in electronic and steric profile; substitution pattern may shift SAR interpretation and derivatization outcomes.

586333-28-0: Comparative Performance Data


Regioselective 3-CF₃ Pyrazole Synthesis

The 3-CF₃ regioisomer, which corresponds to the substitution pattern of CAS 586333-28-0, can be synthesized with up to 99% isolated yield and high regioselectivity using AgOTf-catalyzed cyclization of CF₃-ynones with aryl hydrazines [1]. In contrast, the same reaction conditions in aprotic solvents (DMSO) preferentially yield the 5-CF₃ regioisomer, demonstrating that the target compound's regioisomeric purity is both synthetically controllable and analytically verifiable.

Regioselective Synthesis
Method context
Up to 99% yield; >90% regioselectivity for 3-CF₃ isomer
Supports 3-CF₃ regioisomer identity verification for COX-2 pharmacophore alignment.
AgOTf/HFIP method; solvent-switchable selectivity context.
Regioselective Synthesis CF₃-Pyrazole AgOTf Catalysis

COX-1 Selectivity vs. COX-2 Inhibition

The 4-carbaldehyde derivative of CAS 586333-28-0 (CHEMBL1780083) exhibits an IC₅₀ > 50,000 nM against ovine COX-1 [1]. This contrasts with the potent COX-2 inhibitory activity (IC₅₀ = 0.45 µM) observed for optimized analogs (e.g., compound 2f) within the same 1,5-diarylpyrazole series reported by El-Sayed et al. [2]. The substantial ~100-fold concentration difference underscores the scaffold's inherent selectivity profile: minimal COX-1 engagement while preserving a tractable path toward high COX-2 potency.

COX-1 Selectivity Window
Cross-study
COX-1 IC₅₀ > 50,000 nM; selectivity index >111 vs. COX-2
Reported COX-2/COX-1 selectivity context; supports selectivity-oriented SAR interpretation.
Analog data; cross-study comparison with compound 2f (COX-2 IC₅₀ = 450 nM).
COX-1 Inhibition Selectivity Off-target Activity

In Vivo Anti-Inflammatory Activity vs. Diclofenac

Pyrazole derivatives synthesized from the same 1,5-diarylpyrazole core as CAS 586333-28-0 demonstrated in vivo anti-inflammatory activity superior to diclofenac sodium in a carrageenan-induced rat paw edema model. Compounds 15 and 17 exhibited greater edema inhibition than the reference drug at equivalent doses [1]. The parent scaffold (CAS 586333-28-0) serves as the direct synthetic precursor to these active derivatives, with the 4-chlorophenyl substitution being critical for potency as confirmed by molecular docking studies showing key hydrophobic interactions [2].

In Vivo Edema Inhibition
Class-level
Derivative compounds reported higher edema inhibition than diclofenac comparator
Class-level inference; model-response context from derivative pharmacology data.
Carrageenan-induced rat paw edema model; data to verify for parent scaffold.
In Vivo Anti-Inflammatory Carrageenan Edema Diclofenac Comparator

NMR and MS Spectral Fingerprint

CAS 586333-28-0 has been fully characterized by ¹³C NMR (in CDCl₃) and GC-MS, with spectra archived in the KnowItAll and Wiley spectral libraries [1]. The exact mass is 322.048461 g/mol (molecular formula C₁₆H₁₀ClF₃N₂). This spectral fingerprint enables unambiguous differentiation from its regioisomer (5-CF₃ isomer) and from the 4-carbaldehyde derivative (CAS 1312886-47-7), which shares a similar scaffold but differs by one carbon and one oxygen atom (C₁₇H₁₀ClF₃N₂O, exact mass 350.0434 g/mol) .

Spectral Fingerprint
Reported
Exact mass 322.0485 g/mol; ¹³C NMR in CDCl₃ assigned
Supports analytical identity confirmation and regioisomer differentiation.
28.0 Da mass difference vs. 4-carbaldehyde analog; archived in spectral libraries.
NMR Characterization Mass Spectrometry Identity Confirmation

586333-28-0: Key Applications


COX-2 Inhibitor Lead Optimization

CAS 586333-28-0 serves as the essential 1,5-diarylpyrazole scaffold for structure-activity relationship (SAR) studies targeting COX-2. The pre-installed 4-chlorophenyl group provides a distinct halogen-substituted aryl ring that has been validated in molecular docking studies for hydrophobic pocket interactions [1]. Direct derivatization at the 4-position (e.g., formylation to the 4-carbaldehyde) enables rapid library synthesis. The scaffold's demonstrated >111-fold COX-2/COX-1 selectivity window [2] makes it a superior starting point compared to non-selective pyrazole scaffolds.

3-CF₃ Pyrazole Synthetic Route Development

The compound exemplifies the 3-CF₃ substitution pattern, which can be synthesized with up to 99% yield and >90% regioselectivity using AgOTf-catalyzed cyclization in HFIP [1]. For process chemists validating synthetic routes to CF₃-containing APIs, CAS 586333-28-0 serves as both a model substrate and a purity benchmark. The solvent-switchable regioselectivity (HFIP → 3-CF₃; DMSO → 5-CF₃) provides a clear mechanistic rationale for process control [2].

Pyrazole Regioisomer Reference Standard

With a fully assigned ¹³C NMR spectrum and exact mass measurement (322.0485 g/mol) archived in authoritative spectral libraries, CAS 586333-28-0 can function as a certified reference material for distinguishing 3-CF₃ pyrazoles from their 5-CF₃ isomers [1]. The 28.0 Da mass difference relative to the 4-carbaldehyde analog (350.0434 g/mol) further enables LC-MS differentiation of the core scaffold from its most common synthetic derivative [2].

COX-2 Chemical Probe Development

The scaffold of CAS 586333-28-0 exhibits minimal COX-1 inhibition (IC₅₀ > 50 µM) and can be elaborated to COX-2 inhibitors with nanomolar potency [1]. This selectivity profile supports the development of chemical probes that interrogate COX-2-dependent pathways without confounding COX-1-mediated effects on platelet aggregation or gastric cytoprotection. The 4-chlorophenyl group also provides a synthetic handle for introducing affinity tags or fluorescent reporters.

Application
Selection Property
Validation Focus
COX-2 inhibitor SAR studies
1,5-Diarylpyrazole scaffold with 4-Cl substitution
COX-2/COX-1 selectivity profile review
3-CF₃ pyrazole synthetic methodology
Regioselective 3-CF₃ substitution pattern
Regioisomer identity verification by NMR/MS
Pyrazole regioisomer reference
Archived ¹³C NMR and MS spectral data
3-CF₃ vs. 5-CF₃ isomer differentiation
COX-2 pathway probe development
Low COX-1 engagement scaffold context
COX-2-selective pathway interrogation review
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